molecular formula C17H15F2NO4S2 B2725855 1-(3,5-difluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide CAS No. 2034264-44-1

1-(3,5-difluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide

Cat. No. B2725855
CAS RN: 2034264-44-1
M. Wt: 399.43
InChI Key: DARRQGJDJCBJMS-UHFFFAOYSA-N
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Description

1-(3,5-difluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H15F2NO4S2 and its molecular weight is 399.43. The purity is usually 95%.
BenchChem offers high-quality 1-(3,5-difluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-difluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Catalysis

  • Synthesis of Fluoro-Containing Polymers : The synthesis and structural analysis of fluoro-containing compounds demonstrate their potential utility in creating organic fluoro-containing polymers. These materials are of interest due to their unique properties, such as resistance to solvents and acids, thermal stability, and low surface energy (Shi-Juan Li et al., 2015).
  • Asymmetric Hydrogenation : The catalytic asymmetric hydrogenation of alpha-hydroxy aromatic ketones showcases the utility of specific sulfonamide compounds in producing high-value chiral alcohols with high enantioselectivity, indicating the potential of closely related sulfonamides in asymmetric catalysis (T. Ohkuma et al., 2007).

Chemical Reactivity and Materials Science

  • Photoinduced Oxidative Annulation : Research into the photoinduced direct oxidative annulation of furan and thiophene derivatives, leading to highly functionalized polyheterocyclic compounds, underscores the potential of sulfonamide derivatives in photochemical transformations, offering pathways to novel heterocyclic structures (Jin Zhang et al., 2017).
  • Self-assembly and Supramolecular Chemistry : Studies on diethyltin-based self-assemblies derived from sulfonate-phosphonate ligands highlight the role of sulfonamide and related functionalities in constructing supramolecular structures, which have implications for materials science and nanotechnology (R. Shankar et al., 2011).

Environmental Science and Green Chemistry

  • Catalytic Conversion of Biomass : The catalytic reduction of biomass-derived furanic compounds with hydrogen into valuable chemicals emphasizes the relevance of furan and thiophene derivatives in the development of sustainable chemical processes and the production of biofuels and platform chemicals (Y. Nakagawa et al., 2013).

properties

IUPAC Name

1-(3,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO4S2/c18-13-7-12(8-14(19)9-13)10-26(22,23)20-11-17(21,15-3-1-5-24-15)16-4-2-6-25-16/h1-9,20-21H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARRQGJDJCBJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNS(=O)(=O)CC2=CC(=CC(=C2)F)F)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-difluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide

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